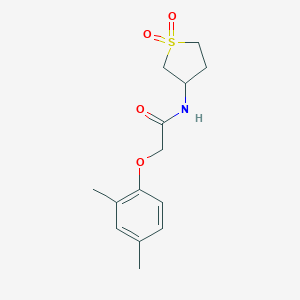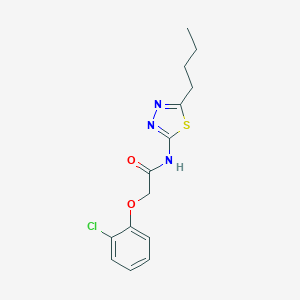
2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as DTT-001, is a novel compound with potential applications in scientific research. It is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in various research studies. In
作用机制
2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide exerts its neuroprotective effects through various mechanisms. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide also inhibits the formation of reactive oxygen species (ROS) and reduces inflammation, both of which can contribute to neuronal damage. Additionally, 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have a number of biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which can help to reduce oxidative stress. 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which can contribute to neuroinflammation. Additionally, 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function.
实验室实验的优点和局限性
One advantage of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide is its neuroprotective effects, which make it a promising compound for the treatment of neurodegenerative disorders. Additionally, 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been found to be well-tolerated in animal models, with no significant adverse effects observed. However, one limitation of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further research is needed to determine the optimal dosage and administration route for 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide.
未来方向
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide. One area of interest is the potential use of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide in the treatment of traumatic brain injury (TBI). TBI is a major cause of disability and death worldwide, and there are currently no effective treatments available. 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have neuroprotective effects in animal models of TBI, and further research is needed to determine its potential clinical applications. Additionally, further research is needed to determine the optimal dosage and administration route for 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide, as well as its long-term safety and efficacy. Finally, there is a need for more research on the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide, particularly with regard to its effects on the Nrf2/ARE pathway and BDNF.
合成方法
The synthesis of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide involves a series of chemical reactions starting with 2,4-dimethylphenol. The first step involves the conversion of 2,4-dimethylphenol to 2,4-dimethylphenol ether using thionyl chloride. The resulting product is then reacted with 3-chlorothiophene-2-carbonyl chloride to form 2-(2,4-dimethylphenoxy)thiophene-3-carbonyl chloride. This intermediate product is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the final product, 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide.
科学研究应用
2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-(2,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide has shown potential in the treatment of Parkinson's disease and other neurodegenerative disorders.
属性
分子式 |
C14H19NO4S |
|---|---|
分子量 |
297.37 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C14H19NO4S/c1-10-3-4-13(11(2)7-10)19-8-14(16)15-12-5-6-20(17,18)9-12/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,15,16) |
InChI 键 |
WFRDWJBWRHOLCF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2CCS(=O)(=O)C2)C |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2CCS(=O)(=O)C2)C |
溶解度 |
44.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)




![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)
![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)

